

Spectroscopic Profile of Isocaproaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Isocaproaldehyde*

CAS No.: *1119-16-0*

Cat. No.: *B1672222*

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **isocaproaldehyde** (4-methylpentanal) for researchers, scientists, and drug development professionals.

Introduction

Isocaproaldehyde, systematically named 4-methylpentanal, is an organic compound with the chemical formula C₆H₁₂O. It is a branched-chain aldehyde that plays a role in various biological processes and is utilized as a fragrance and flavoring agent. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the ¹H NMR, ¹³C NMR, IR, and MS data of **isocaproaldehyde**, complete with detailed experimental protocols and data visualization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isocaproaldehyde**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Isocaproaldehyde**



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^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectroscopic Data for **Isocaproaldehyde**



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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Isocaproaldehyde**



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Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments for **Isocaproaldehyde**



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Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

A sample of **isocaproaldehyde** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Data is collected over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically 0-220 ppm. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **isocaproaldehyde** is placed directly onto the ATR crystal. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.



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ATR-FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **isocaproaldehyde** in a volatile solvent (e.g., dichloromethane) is injected into the GC.

- Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is used for separation. The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from the solvent and any impurities.
- Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 10-200.



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GC-MS Experimental Workflow

Data Interpretation and Signaling Pathways

While **isocaproaldehyde** itself is not directly involved in complex signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters, its metabolic fate and its interaction with biological systems are of interest. For instance, **isocaproaldehyde** is a product of the side-chain cleavage of cholesterol, a key step in steroidogenesis. The following diagram illustrates this relationship.



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Isocaproaldehyde in Steroidogenesis

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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